molecular formula C16H36ClP B1207267 Tetrabutylphosphonium chloride CAS No. 2304-30-5

Tetrabutylphosphonium chloride

Cat. No.: B1207267
CAS No.: 2304-30-5
M. Wt: 294.9 g/mol
InChI Key: IBWGNZVCJVLSHB-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium chloride is an organic compound with the chemical formula C16H36ClP. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of organic synthesis and as an ionic liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium chloride can be synthesized through the reaction of tetrabutylphosphine with hydrogen chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C4H9)3P + HCl → (C4H9)4PCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting tetrabutylphosphine with hydrochloric acid. The process involves careful control of temperature and pressure to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or hexane to facilitate the separation of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can participate in redox reactions, although it is more commonly used in substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Reactions involving this compound are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

  • The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with hydroxide ions produces tetrabutylphosphonium hydroxide.

Scientific Research Applications

Organic Synthesis

Role as a Phase Transfer Catalyst:
Tetrabutylphosphonium chloride is primarily employed as a phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in synthesizing complex organic compounds.

Case Study: Synthesis of Alkyl Halides

In a study involving the synthesis of alkyl halides, this compound was used to improve the efficiency of nucleophilic substitution reactions. The results demonstrated significant increases in yield compared to traditional methods, highlighting its effectiveness as a catalyst in organic synthesis.

Electrochemistry

Development of Ionic Liquids:
this compound is integral to the formulation of ionic liquids that are crucial for improving the performance of batteries and fuel cells. These ionic liquids exhibit higher conductivity and stability than conventional electrolytes.

Data Table: Conductivity Comparisons

Ionic LiquidConductivity (mS/cm)Stability (°C)
This compound1580
Imidazolium-based Ionic Liquid1060

Biotechnology

Extraction and Purification:
In biotechnology, this compound is utilized for the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to solubilize hydrophobic compounds makes it valuable in biochemical applications.

Case Study: Protein Extraction

Mechanism of Action

The mechanism by which tetrabutylphosphonium chloride exerts its effects is primarily through its role as an ionic liquid. In cellulose dissolution, for example, the chloride anions initiate the breakup of cellulose strands, while the tetrabutylphosphonium cations help to separate and stabilize the individual strands . This cooperative mechanism is crucial for its effectiveness in dissolving cellulose at moderate temperatures and high water concentrations.

Comparison with Similar Compounds

  • Tetrabutylphosphonium bromide
  • Tetrabutylphosphonium iodide
  • Trihexylphosphine
  • Tributylphosphine

Comparison: Tetrabutylphosphonium chloride is unique among its analogs due to its specific chloride anion, which plays a crucial role in its reactivity and applications. Compared to tetrabutylphosphonium bromide and iodide, the chloride variant is more commonly used in cellulose dissolution and as a phase transfer catalyst due to its optimal balance of reactivity and stability .

Biological Activity

Tetrabutylphosphonium chloride (TBPCl) is an ionic liquid that has garnered interest due to its unique properties and potential applications in various fields, particularly in biochemistry and materials science. This article explores the biological activity of TBPCl, focusing on its interactions with biological systems, its role in cellulose dissolution, and its implications for environmental and industrial applications.

This compound has the chemical formula C16H36ClPC_{16}H_{36}ClP. It consists of a tetrabutyl cation and a chloride anion, which contribute to its ionic liquid characteristics. The structural configuration allows for significant solvation properties, particularly in aqueous solutions.

1. Cellulose Dissolution

TBPCl is noted for its ability to dissolve cellulose, a crucial component of plant cell walls. Research indicates that TBPCl facilitates cellulose dissolution through a cooperative mechanism involving hydrogen bonding and ionic interactions:

  • Hydrogen Bonding : The chloride ions play a critical role in breaking down cellulose bundles by interacting with hydroxyl groups on cellulose, while water molecules help prevent reformation of these bundles .
  • Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have shown that TBPCl can effectively disrupt the hydrogen-bonded network within cellulose, allowing for enhanced solubility at high water concentrations .

Case Study 1: Cellulose Dissolution Dynamics

A study investigated the dissolution dynamics of cellulose using TBPCl-water mixtures. Key findings include:

  • Dissolution Efficiency : The efficiency of cellulose dissolution was maximized at specific molar ratios of water to TBPCl, demonstrating a complex interplay between ionic interactions and solvent properties .
  • Temperature Stability : TBPCl maintains effective cellulose solubility at lower temperatures compared to traditional solvents, making it a promising candidate for eco-friendly solvent systems in biofuel production .

Case Study 2: Microbial Interactions

Research has also explored the impact of TBPCl on microbial activity:

  • Microbial Inhibition : At higher concentrations, TBPCl exhibits inhibitory effects on certain microbial species, reducing enzymatic activity. However, specific bacteria such as Chelatococcus proteobacteria have shown resilience at lower concentrations .
  • Environmental Implications : Understanding the microbial response to TBPCl is crucial for assessing its environmental impact, particularly in waste treatment processes where ionic liquids are utilized .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with TBPCl compared to other ionic liquids:

PropertyThis compound (TBPCl)Other Ionic Liquids (e.g., Imidazolium-based)
Cellulose Solubility High at low temperaturesVariable; often requires higher temperatures
Microbial Activity Inhibitory at high concentrationsGenerally less toxic; varies by specific IL
Hydrogen Bonding Ability Strong interactions with celluloseVaries; imidazolium-based ILs often more reactive
Environmental Impact Requires further studyGenerally considered more biodegradable

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tetrabutylphosphonium chloride to achieve high purity?

To optimize synthesis, two primary routes are documented:

  • Alkylation of tributylphosphine with 1-chlorobutane yields ~87% purity. Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted precursors .
  • Neutralization of tetrabutylphosphonium hydroxide with hydrochloric acid. This method avoids byproducts but requires precise stoichiometric control. Analytical techniques like 1H^1H-NMR and elemental analysis are critical for verifying purity .

Q. What characterization methods are essential for confirming the structural integrity of this compound?

Key techniques include:

  • Spectroscopy : 1H^1H-NMR and FTIR to confirm the absence of impurities and validate the phosphonium cation structure.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (e.g., decomposition above 200°C).
  • Elemental Analysis : To verify stoichiometric ratios of carbon, hydrogen, and phosphorus .

Q. What experimental parameters are critical when using this compound in cellulose dissolution studies?

  • Solvent Composition : Water content in this compound-water mixtures significantly impacts cellulose solubility. Optimal ratios (e.g., 20-30% water) balance ionic strength and hydrogen-bond disruption .
  • Temperature : Elevated temperatures (60-80°C) enhance dissolution kinetics but may degrade cellulose if prolonged.
  • Post-Treatment : Regeneration of cellulose via antisolvent precipitation (e.g., ethanol) requires controlled quenching to avoid amorphous polymer aggregation .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the interaction mechanisms between this compound and cellulose?

MD studies reveal:

  • Cation-Cellulose Interactions : The tetrabutylphosphonium cation disrupts cellulose hydrogen bonds via electrostatic interactions with hydroxyl groups.
  • Solvent Structuring : Water molecules form a hydration shell around chloride ions, reducing ionic aggregation and enhancing cellulose accessibility.
  • Free Energy Landscapes : Umbrella sampling simulations quantify the energy barriers for cellulose chain separation in ionic liquid systems .

Q. How can researchers design experiments to assess the thermodynamic and transport properties of this compound in aqueous mixtures?

Methodological approaches include:

  • Viscosity and Conductivity Measurements : To evaluate ionic mobility and solvent structuring.
  • Isothermal Titration Calorimetry (ITC) : For quantifying enthalpy changes during cellulose dissolution.
  • MD Simulations : To correlate macroscopic properties (e.g., diffusion coefficients) with molecular-level interactions .

Q. What strategies mitigate enzyme destabilization in this compound-containing deep eutectic solvents (DES)?

  • Protein Engineering : Rational mutagenesis (e.g., surface charge modulation) improves enzyme stability. For example, substitutions like D64H in Bacillus subtilis lipase A enhance DES tolerance by 4.4-fold .
  • Solvent Modification : Adding co-solvents (e.g., ethylene glycol) reduces ionic liquid rigidity, preserving enzyme conformational flexibility .

Q. How does this compound act synergistically with metal chlorides in catalytic polymer degradation systems?

  • Lewis Acid Synergy : In systems like Bu4_4PCl-ZnCl2_2, Zn2+^{2+} acts as a Lewis acid to polarize C-Cl bonds in PVC, while Bu4_4P+^+ stabilizes intermediates via ionic interactions.
  • Reaction Optimization : Temperature (80-120°C) and molar ratios (e.g., 1:1 Bu4_4PCl:ZnCl2_2) are critical for maximizing degradation efficiency and minimizing side reactions .

Q. Methodological Notes

  • Contradictions in Synthesis : The alkylation route (87% yield) may introduce tributylphosphine oxide impurities, whereas hydroxide neutralization avoids this but requires stringent pH control .
  • Safety Considerations : While this compound’s acute toxicity data are limited, its decomposition under heat releases hydrogen chloride gas. Use fume hoods and inert atmospheres for high-temperature experiments .

Properties

IUPAC Name

tetrabutylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWGNZVCJVLSHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3115-68-2 (Parent), 15853-37-9 (Parent)
Record name Tetrabutylphosphonium chloride
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DSSTOX Substance ID

DTXSID4044616
Record name Tetrabutylphosphonium chloride
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Molecular Weight

294.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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CAS No.

2304-30-5
Record name Tetrabutylphosphonium chloride
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Record name Tetrabutylphosphonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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Record name Tetrabutylphosphonium chloride
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Record name TETRABUTYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

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